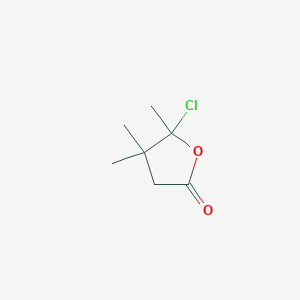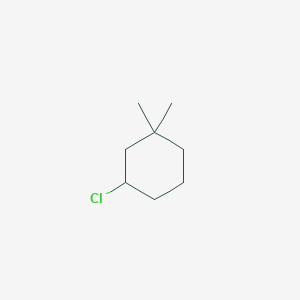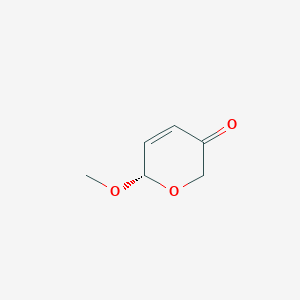
Butane, 1-chloro-4-(methoxymethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 1-chloro-4-(methoxymethoxy)-: is an organic compound with the molecular formula C5H11ClO . It is also known by other names such as Ether, 4-chlorobutyl methyl and 1-Chloro-4-methoxybutane . This compound is characterized by the presence of a chlorine atom and a methoxymethoxy group attached to a butane backbone. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butane, 1-chloro-4-(methoxymethoxy)- can be achieved through the chlorination of butane derivatives. One common method involves the reaction of 1-butanol with hydrogen chloride to produce 1-chlorobutane, which can then be further reacted with methoxymethanol under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes, where butane derivatives are treated with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Butane, 1-chloro-4-(methoxymethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of butane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products:
Substitution: Alcohols such as 1-methoxy-4-butanol.
Oxidation: Aldehydes like 1-chloro-4-methoxybutanal or carboxylic acids such as 1-chloro-4-methoxybutanoic acid.
Reduction: Butane derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Butane, 1-chloro-4-(methoxymethoxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in certain chemical processes .
Mecanismo De Acción
The mechanism of action of Butane, 1-chloro-4-(methoxymethoxy)- involves its interaction with various molecular targets. The chlorine atom and methoxymethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This can lead to the formation of new compounds with different properties .
Comparación Con Compuestos Similares
1-Chloro-4-methoxybutane: Similar in structure but lacks the methoxymethoxy group.
1-Chlorobutane: A simpler compound with only a chlorine atom attached to the butane backbone.
1,4-Dichlorobutane: Contains two chlorine atoms attached to the butane backbone.
Uniqueness: Butane, 1-chloro-4-(methoxymethoxy)- is unique due to the presence of both a chlorine atom and a methoxymethoxy group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.
Propiedades
Número CAS |
34508-53-7 |
|---|---|
Fórmula molecular |
C6H13ClO2 |
Peso molecular |
152.62 g/mol |
Nombre IUPAC |
1-chloro-4-(methoxymethoxy)butane |
InChI |
InChI=1S/C6H13ClO2/c1-8-6-9-5-3-2-4-7/h2-6H2,1H3 |
Clave InChI |
JYZABKPVIBWMKC-UHFFFAOYSA-N |
SMILES canónico |
COCOCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


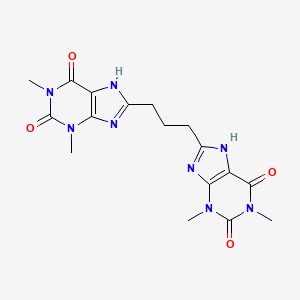
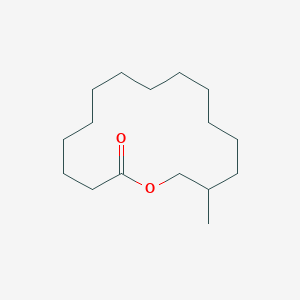
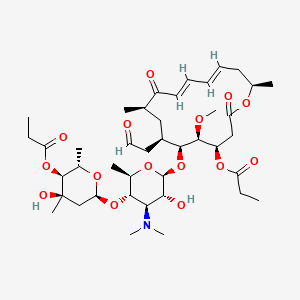
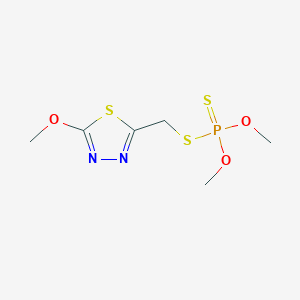
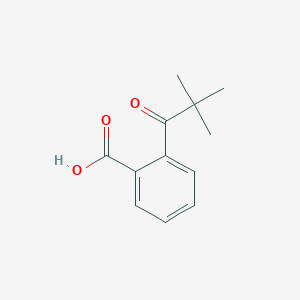
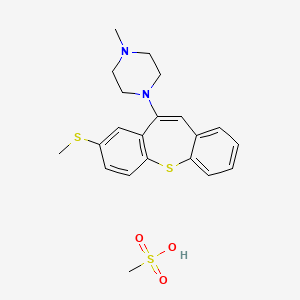
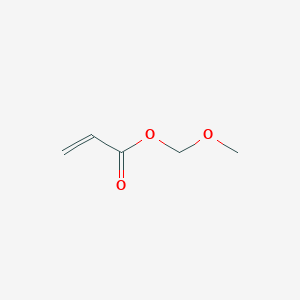
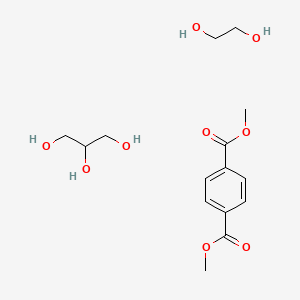
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
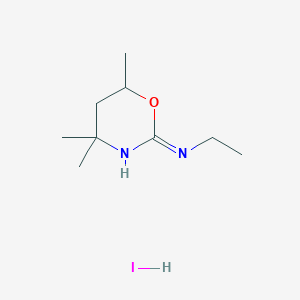
![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)
